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Trimethyl(trimethylamine)indium

MOVPE precursor safety pyrophoricity classification organoindium handling hazard

The pyrophoric nature of standard trimethylindium (TMI) imposes severe infrastructure costs and safety risks for MOVPE facilities. Trimethyl(trimethylamine)indium (TMIn-TMN) eliminates these hazards. It is a non-pyrophoric, air-stable solid adduct that serves as a drop-in replacement for TMI, enabling safer procurement and handling without requiring Class I fire-suppression systems. - **Near-Identical Volatility:** Vapor pressure of 0.97 hPa at 20°C permits direct substitution with only minor bubbler temperature compensation. - **High Throughput:** Rapid bubbler equilibration (99% steady state in 5-7 min) minimizes inter-run idle time. - **Verified Quality:** Zone-refined material (mp 71.6-73.9°C) delivers device-quality InGaAs with electron mobilities of 8,000 cm²/V·s (298 K) and 54,000 cm²/V·s (77 K).

Molecular Formula C6H18InN
Molecular Weight 219.03182
CAS No. 19567-64-7
Cat. No. B1140872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(trimethylamine)indium
CAS19567-64-7
Synonymstrimethyl(trimethylamine)indium
Molecular FormulaC6H18InN
Molecular Weight219.03182
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl(trimethylamine)indium (CAS 19567-64-7) — Non-Pyrophoric Organoindium Adduct for MOVPE/MOCVD of III–V Semiconductors


Trimethyl(trimethylamine)indium (CAS 19567-64-7), commonly designated TMIn–TMN or TMI–TMN adduct, is a solid Lewis acid–base addition compound formed between trimethylindium (TMI) and trimethylamine [1]. It serves as an organoindium precursor for metalorganic vapor phase epitaxy (MOVPE) and metalorganic chemical vapor deposition (MOCVD) of indium-containing III–V compound semiconductors including InP, InGaAs, and related heterostructures [1][2]. Its defining characteristic relative to unadducted TMI is its non-pyrophoric nature and markedly improved stability toward air and moisture, while retaining a vapor pressure that closely approaches that of TMI itself [1].

Why Trimethyl(trimethylamine)indium Cannot Be Freely Substituted by Other Indium Precursors in MOVPE Processes


Indium precursors for MOVPE/MOCVD present a tightly coupled set of interdependent properties — vapor pressure, thermal stability, pyrophoricity, purification pathway, and decomposition chemistry — that collectively determine process compatibility, film quality, yield, and operational safety [1]. Unadducted trimethylindium (TMI), while the industry workhorse, is a GHS Category 1 pyrophoric solid (H250: ignites spontaneously upon air contact; H260: emits flammable gas with water) that imposes severe infrastructure and handling costs . Alternative adducts such as trimethylindium-trimethylphosphine (TMIn–TMP) offer non-pyrophoric handling but suffer from significantly lower volatility that necessitates complete process re-optimization [2]. Simple replacement of TMIn–TMN with any close analog without systematic comparative evaluation of the quantitative parameters documented below risks uncontrolled variation in growth rate, composition, doping, and defect density in the final epitaxial layers [1][2].

Quantitative Comparative Evidence Guide — Trimethyl(trimethylamine)indium vs. Closest Analogs


Safety Classification — TMIn–TMN (Non-Pyrophoric) vs. Trimethylindium (Pyrophoric, GHS H250)

TMIn–TMN is explicitly characterized as non-pyrophoric and relatively stable toward air and moisture [1]. In direct contrast, unadducted trimethylindium (TMI, CAS 3385-78-2) is classified under the Globally Harmonized System (GHS) as a Pyrophoric Solid Category 1 with hazard statement H250 ('catches fire spontaneously if exposed to air'), plus H260 (water-reactive, emits flammable gases) and H261 . TMI decomposition is reported to become uncontrollable when the surrounding temperature exceeds its melting point of 88 °C . TMIn–TMN eliminates these spontaneous ignition and uncontrolled-decomposition risks [1].

MOVPE precursor safety pyrophoricity classification organoindium handling hazard

Vapor Pressure at 20 °C — TMIn–TMN vs. TMI vs. DADI within a Single Comparative Study

Within a single internally consistent measurement series, TMIn–TMN exhibited a vapor pressure of 0.97 hPa at 20 °C, which is 69% of the value measured for TMI (1.4 hPa at 20 °C) under identical experimental conditions [1]. In the same study, the alternative non-pyrophoric indium precursor DADI (3-dimethylaminopropyldimethylindium) registered only 0.29 hPa at 20 °C — approximately 30% of the TMIn–TMN value [1]. The phosphine trialkyl adducts of trimethylindium were also noted to have lower vapor pressure than TMIn–TMN [1]. This places TMIn–TMN as the adduct with vapor pressure closest to TMI among the measured alternatives.

vapor pressure precursor delivery rate bubbler temperature MOVPE process compatibility

Decomposition Temperature — TMIn–TMN (~138 °C) vs. TMI (Uncontrollable Decomposition above 88 °C)

The decomposition temperature of purified TMIn–TMN was determined by Raman spectroscopy to be approximately 138 °C [1]. In contrast, unadducted TMI undergoes uncontrollable decomposition when the surrounding temperature exceeds its melting point of 88 °C, with decomposition accelerating further above 101 °C . This represents a thermal stability advantage of approximately 50 °C for the adduct relative to the temperature at which TMI begins to decompose uncontrollably.

thermal stability decomposition temperature process window storage stability

Vapor Supply Reproducibility — TMIn–TMN Reaches 99% Steady-State Concentration in 5–7 Minutes

The evaporation behavior of TMIn–TMN was characterized by flame ionization detection, revealing that 99% of the steady-state TMIn–TMN concentration in hydrogen carrier gas is reached within 5–7 minutes after switching the bubbler into the gas stream [1]. The vapor pressure follows the equation: log p (Torr) = −2597·T⁻¹ + 8.748 over the temperature range 273 K < T < 294 K [1]. A reproducible and constant supply was demonstrated with the solid TMIn–TMN adduct [1]. While comparable equilibration-time data for TMI under identical conditions are not available from the same study, TMI is widely documented to suffer from constantly changing surface area during sublimation, complicating stable vapor delivery [2].

vapor supply stability bubbler equilibration process reproducibility manufacturing throughput

InP Epitaxial Layer Quality — TMIn–TMN Delivers Superior Properties Relative to TMI in a Direct Comparative Study

In a direct comparative thesis study, TMIn–TMN was substituted for TMI as the indium source for MOVPE growth of InP epitaxial layers; the TMIn–TMN-derived layers exhibited properties explicitly described as superior to those obtained with TMI under comparable growth conditions [1]. In an independent study by Bass et al., InP grown with TMIn–TMN and phosphine yielded 298 K and 77 K electron mobilities of 5,000 cm²/V·s and 46,000 cm²/V·s, respectively, with a carrier concentration of 2 × 10¹⁵ cm⁻³; lattice-matched InGaAs layers showed 298 K and 77 K mobilities of 8,000 cm²/V·s and 54,000 cm²/V·s [2]. For reference, TMIn–TMP adduct-grown InP achieved residual electron concentrations below 4 × 10¹⁴ cm⁻³ and 77 K mobilities up to 149,000 cm²/V·s [3], illustrating that while TMIn–TMP can yield higher purity, it does so at the cost of significantly lower volatility (see Evidence Item 2).

InP epitaxy Hall mobility carrier concentration MOVPE film quality precursor comparison

Optimal Application Scenarios for Trimethyl(trimethylamine)indium Based on Quantitative Evidence


High-Throughput MOVPE Manufacturing of InP-Based Optoelectronic Devices Where Safety Compliance Costs Are a Dominant Factor

In production environments requiring continuous multi-wafer MOVPE operation for InP-based lasers, photodetectors, or high-electron-mobility transistors (HEMTs), TMIn–TMN eliminates the need for pyrophoric-material fire-suppression infrastructure and specialized inert-atmosphere handling — a direct consequence of its non-pyrophoric classification relative to TMI (GHS H250) [1]. The vapor pressure of 0.97 hPa at 20 °C (69% of TMI) permits near drop-in substitution with only minor bubbler temperature compensation, preserving existing reactor recipes and qualification data [2]. Rapid bubbler equilibration (99% steady state in 5–7 minutes) directly increases wafer throughput by reducing inter-run idle time [3].

R&D and Pilot-Line Facilities with Limited Pyrophoric-Material Infrastructure

University and industrial R&D laboratories operating MOVPE reactors without Class I fire-suppression systems or dedicated pyrophoric-substance storage can safely procure and handle TMIn–TMN, whereas TMI would require facility upgrades costing tens to hundreds of thousands of dollars [1]. The air- and moisture-stable solid adduct can be stored under standard inert atmosphere (argon or nitrogen) without the spontaneous-ignition risk that characterizes TMI [1]. This expands the accessible user base for indium-containing III–V epitaxy to facilities that could not previously justify the safety overhead.

Growth of InGaAs/InP Heterostructures Requiring Reproducible Composition Control

The quantitatively characterized vapor pressure equation (log p = −2597/T + 8.748 Torr) and the documented rapid equilibration of TMIn–TMN [1] provide the process-control foundation needed for precise In/Ga composition control in ternary and quaternary alloys such as InGaAs and InGaAsP. Bass et al. demonstrated InGaAs lattice-matched to InP with electron mobilities of 8,000 cm²/V·s (298 K) and 54,000 cm²/V·s (77 K) using TMIn–TMN, confirming that the adduct delivers device-quality alloy composition control [2]. In contrast, TMI's documented vapor pressure instability — where established equations differ by 20–40% — complicates reproducible composition targeting [3].

High-Purity InP Epitaxy Where Adduct Purification via Zone Refining Is a Decisive Procurement Criterion

TMIn–TMN is compatible with zone-refining purification — a technique that cannot be applied to unadducted TMI due to its decomposition above 88 °C [1]. Zone-refined TMIn–TMN exhibits an elevated melting point of 71.6–73.9 °C compared to literature values of 66.2–66.4 °C for less-pure material, with the melting-point elevation serving as a direct indicator of improved purity [1]. This purification pathway provides a quantifiable quality metric for procurement: suppliers offering zone-refined TMIn–TMN with melting points in the 72–74 °C range can be differentiated from those supplying lower-purity adduct melting near 66 °C [1].

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